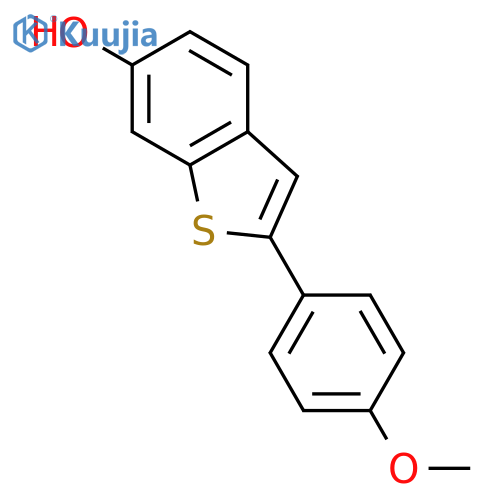

Cas no 225648-21-5 (2-(4-Methoxyphenyl)benzobthiophen-6-ol)

225648-21-5 structure

商品名:2-(4-Methoxyphenyl)benzobthiophen-6-ol

2-(4-Methoxyphenyl)benzobthiophen-6-ol 化学的及び物理的性質

名前と識別子

-

- 2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol

- 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol

- 2-(4-METHOXY PHENYL)BENZOTHIOPHENE-6-OL

- 2-(4-methoxyphenyl)-1-benzothiophen-6-ol

- 2-(2-NITROPHENOXY)PROPANOHYDRAZIDE

- VZUFJMKTXKURRI-UHFFFAOYSA-N

- SCHEMBL498648

- SY316046

- FT-0682575

- 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol

- 2-(4-Methoxyphenyl)-6-Hydroxybenzo[b]thiophene

- 2-(4-METHOXY-PHENYL)-BENZO[B]THIOPHEN-6-OL

- 2-(4-METHOXYPHENYL)BENZOTHIOPHENE-6-OL

- 2-(4-methoxyphenyl)benzothiophen-6-ol

- DTXSID50431623

- A4834

- 225648-21-5

- MFCD08458403

- AKOS015851871

- DB-027465

- 2-(4-Methoxyphenyl)benzobthiophen-6-ol

-

- MDL: MFCD08458403

- インチ: 1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3

- InChIKey: VZUFJMKTXKURRI-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=C(C=C(C2=CC=C(OC)C=C2)S3)C3=C1

計算された属性

- せいみつぶんしりょう: 256.05600

- どういたいしつりょう: 256.05580079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.7Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

- 密度みつど: 1.276

- PSA: 57.70000

- LogP: 4.28250

2-(4-Methoxyphenyl)benzobthiophen-6-ol セキュリティ情報

- ちょぞうじょうけん:Sealed in dry,2-8°C

- 危険レベル:IRRITANT

2-(4-Methoxyphenyl)benzobthiophen-6-ol 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-Methoxyphenyl)benzobthiophen-6-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M263240-2.5g |

2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol |

225648-21-5 | 2.5g |

$999.00 | 2023-05-18 | ||

| TRC | M263240-500mg |

2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol |

225648-21-5 | 500mg |

$316.00 | 2023-05-18 | ||

| Chemenu | CM155761-1g |

2-(4-Methoxyphenyl)benzothiophene-6-ol |

225648-21-5 | 95% | 1g |

$*** | 2023-03-31 | |

| TRC | M263240-250mg |

2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol |

225648-21-5 | 250mg |

$178.00 | 2023-05-18 | ||

| Alichem | A169004858-5g |

2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol |

225648-21-5 | 95% | 5g |

$528.00 | 2023-09-02 | |

| Ambeed | A371353-1g |

2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol |

225648-21-5 | 95+% | 1g |

$671.0 | 2025-02-27 | |

| TRC | M263240-1000mg |

2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol |

225648-21-5 | 1g |

$620.00 | 2023-05-18 | ||

| TRC | M263240-1g |

2-(4-Methoxyphenyl)benzo[b]thiophen-6-ol |

225648-21-5 | 1g |

$ 510.00 | 2022-06-04 | ||

| Chemenu | CM155761-5g |

2-(4-Methoxyphenyl)benzothiophene-6-ol |

225648-21-5 | 95% | 5g |

$557 | 2021-06-08 |

2-(4-Methoxyphenyl)benzobthiophen-6-ol 関連文献

-

2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

225648-21-5 (2-(4-Methoxyphenyl)benzobthiophen-6-ol) 関連製品

- 95-15-8(Thianaftene)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:225648-21-5)2-(4-Methoxyphenyl)benzobthiophen-6-ol

清らかである:99%

はかる:1g

価格 ($):604.0